B1575846 Strongylocin 1

Strongylocin 1

Cat. No.: B1575846
Attention: For research use only. Not for human or veterinary use.
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Description

Strongylocin 1 is a novel, cationic antimicrobial peptide (AMP) originally isolated from the coelomocytes of the green sea urchin, Strongylocentrotus droebachiensis . It was the first AMP to be discovered in any sea urchin species, highlighting its significance in invertebrate innate immunity . This peptide is part of the defensin-like, cysteine-rich class of AMPs, featuring a unique pattern of six cysteine residues that form three disulfide bonds, contributing to its stable molecular structure . The mature peptide has a molecular mass of approximately 5.6 kDa . In research applications, this compound has demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Studies on recombinant versions of its homologous peptide from the purple sea urchin (SpStrongylocin) suggest that its mechanism of action may involve intracellular killing, as it did not disrupt bacterial membrane integrity in assay systems . This indicates a potentially unique mode of action compared to many membrane-lytic AMPs. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Gram+ & Gram-,

sequence

IFGSIYHRKCVVKNRCETVSGHKTCKDLTCCRAVIFRHERPEVCRPQT

Origin of Product

United States

Molecular Architecture and Post Translational Modificational Research of Strongylocin 1

Primary and Secondary Structural Elucidation

The structural characteristics of Strongylocin 1, from its amino acid sequence to its complex folding, are fundamental to its antimicrobial properties.

Comprehensive Amino Acid Sequence Analysis

The complete prepropeptide of this compound consists of 83 amino acids. nih.gov This precursor undergoes processing to yield the mature, active peptide. The mature this compound is a cationic peptide composed of 48 amino acids with a molecular weight of 5.6 kDa. gwu.eduscispace.com The amino acid sequence of the mature peptide is rich in cysteine residues, which play a crucial role in its structure and stability. gwu.eduresearchgate.net

Table 1: Amino Acid Sequence of this compound Precursor and Mature Peptide

Region Sequence Length (Amino Acids)
Preprosequence MKLFLLVLALALAVVSAAVPAEADIDEADVEG 35
Mature Peptide GFVCNKDPGCLPVKGRCAGASCGGSYRLVCCTYVRGVWGNVKRY 48

Data derived from studies on this compound from Strongylocentrotus droebachiensis. nih.gov

Cysteine Residue Arrangement and Proposed Disulfide Bond Topology

This compound contains six cysteine residues within its mature peptide sequence. gwu.eduresearchgate.net These cysteines are crucial for forming three intramolecular disulfide bonds, which are vital for the peptide's three-dimensional structure, stability, and resistance to proteolytic degradation. researchgate.netuit.no The arrangement of these cysteine residues in this compound is unique and does not show similarity to the cysteine distribution patterns of other known defensin-like peptides. nih.govsemanticscholar.org While the exact connectivity of the disulfide bridges has not been definitively determined, their presence is considered essential for the peptide's antimicrobial activity. gwu.eduuit.no The unique cysteine pattern suggests a novel folding architecture among AMPs. uit.nouit.no

Precursor Peptide Processing and Maturation Mechanisms

This compound is synthesized as a prepropeptide. nih.govresearchgate.net This precursor is composed of three distinct regions: a signal peptide, a prosequence, and the mature peptide. researchgate.net The initial 35 amino acids constitute the preprosequence, which includes a signal peptide for secretion and a prosequence. nih.govresearchgate.net The signal peptide is predicted to be the first 22 amino acids. gwu.edu The prosequence is negatively charged, which is thought to neutralize the positive charge of the mature peptide, potentially aiding in proper folding and preventing premature activity. researchgate.net The mature, active peptide is released after the cleavage of this preprosequence. researchgate.net

Genetic Architecture and Isoform Diversity

The genetic basis for this compound reveals insights into its regulation and the existence of related peptides.

Gene Organization and Intron-Exon Structural Analysis

The genetic structure of this compound has been characterized through the sequencing of its corresponding cDNA and genomic DNA. nih.gov Two isoforms of the gene have been identified, designated as strongylocin 1a and 1b. researchgate.net The gene for strongylocin 1a is composed of four exons and three introns. nih.govresearchgate.net In contrast, the gene for strongylocin 1b is intronless. nih.govresearchgate.net This difference in gene structure suggests distinct regulatory mechanisms for the two isoforms. A similar four-exon, three-intron organization has also been observed in the genes of homologous peptides found in the purple sea urchin, S. purpuratus. nih.govresearchgate.net

Characterization of this compound Isoforms and Homologous Peptides

In addition to the primary this compound, a putative isoform, Strongylocin 1b, has been identified in the green sea urchin. nih.govresearchgate.net Furthermore, homologous peptides, termed SpStrongylocins, have been discovered in the purple sea urchin, S. purpuratus. gwu.eduresearchgate.net Spthis compound shares a high degree of sequence similarity with this compound and also possesses six cysteine residues in the same pattern. gwu.edu BLAST searches have identified multiple cDNAs with similarity to this compound in S. purpuratus. gwu.edu Homologs have also been found in other sea urchin species, including Echinus esculentus and Lytechinus pictus, indicating a conserved family of peptides among echinoids. plos.orgescholarship.orgnih.gov The SpStrongylocins are also synthesized as prepropeptides with a signal peptide and a negatively charged pro-region. gwu.edu Interestingly, SpStrongylocin 2 shares an identical signal peptide with this compound, highlighting the evolutionary relationship between these peptides. researchgate.net

Investigation of Post-Translational Modifications and their Functional Implications

The biological activity and structural integrity of this compound, like many other antimicrobial peptides (AMPs), are significantly influenced by a series of chemical alterations known as post-translational modifications (PTMs). These modifications occur after the peptide has been synthesized from its corresponding mRNA template and are crucial for its maturation into a functional effector molecule of the innate immune system. Research into these PTMs has revealed a multi-step process involving proteolytic cleavage and the formation of stabilizing disulfide bonds. Furthermore, investigations into related strongylocin family members suggest other potential modifications that may also be relevant to this compound.

The primary structure of this compound is encoded as a pre-propeptide, a precursor molecule that includes a signal peptide and a prosequence in addition to the mature peptide sequence. researchgate.netuit.no The initial signal peptide, comprising the first 22 amino acids, is believed to guide the nascent peptide into the correct secretory pathway. Following this, the prosequence, a negatively charged region, is thought to play a dual role. researchgate.net It may neutralize the highly positive charge of the mature peptide domain, thereby preventing potential toxicity to the host cell and acting as an intramolecular chaperone that assists in the correct folding of the peptide. researchgate.net The final step in maturation is the proteolytic cleavage of this prosequence to release the active, mature this compound peptide. researchgate.netuit.no

A defining characteristic of the this compound molecular architecture is its high cysteine content. The mature peptide contains six cysteine residues that form three intramolecular disulfide bonds. researchgate.netuit.noescholarship.org These covalent cross-links are vital for establishing and maintaining the peptide's complex three-dimensional structure. This rigid conformation is not only critical for its antimicrobial activity but also confers significant stability, protecting the peptide from degradation by proteases it may encounter during its function. uit.no While the presence of these three bonds is confirmed, their precise connectivity pattern remains to be determined. uit.no

Investigations into other members of the strongylocin family have uncovered additional PTMs, notably the bromination of tryptophan residues. Analysis of Strongylocin 2 from the same organism, Strongylocentrotus droebachiensis, revealed a molecular mass difference between the native and deduced peptide, suggesting that the N-terminal tryptophan residue is brominated. researchgate.net More definitive evidence comes from the study of homologous peptides in other sea urchin species. EeStrongylocin 2, isolated from the edible sea urchin Echinus esculentus, was confirmed through mass spectrometric and NMR analyses to contain a 6-bromo-tryptophan. uit.noplos.org Bromination of tryptophan is a known PTM in many marine-derived peptides and can influence both peptide activity and stability. gwu.edu However, its role in strongylocins may be complex. A study on recombinant SpStrongylocin 2 from the purple sea urchin (Strongylocentrotus purpuratus) showed that the peptide exhibited antimicrobial activity even without the presumed bromination. gwu.edu This suggests that while this modification occurs in the native peptide and may enhance its function, it might not be absolutely essential for its core bactericidal capabilities. gwu.edu

The table below summarizes the key post-translational modifications identified in this compound and its close homologues.

Post-Translational ModificationDescriptionFunctional Implication
Proteolytic Cleavage Removal of an N-terminal preprosequence (signal peptide and prosequence) to release the mature peptide. researchgate.netuit.noActivation of the peptide; the prosequence may act as an intramolecular chaperone during folding and neutralize the cationic mature peptide. researchgate.net
Disulfide Bond Formation Formation of three intramolecular disulfide bonds between six cysteine residues. uit.noplos.orgCrucial for conformational stability, resistance to proteolytic degradation, and antimicrobial activity. uit.no
Tryptophan Bromination Halogenation of a tryptophan residue (e.g., 6-bromo-tryptophan). Strongly suggested for Strongylocin 2 and confirmed in EeStrongylocin 2. researchgate.netuit.noplos.orgMay enhance antimicrobial activity and/or peptide stability, though some studies suggest it is not essential for basic function. gwu.edu

Biosynthetic Pathways and Regulatory Research of Strongylocin 1

Elucidation of Enzymatic Machinery and Precursor Substrate Utilization

The biosynthesis of Strongylocin 1 begins with the translation of its gene into a prepropeptide. researchgate.net This precursor molecule is composed of three distinct regions: a signal peptide, a prosequence, and the mature peptide. researchgate.netresearchgate.net The signal peptide guides the nascent polypeptide into the endoplasmic reticulum for further processing. Following this, the prosequence, which is typically negatively charged, is believed to play a role in neutralizing the positive charge of the mature peptide, potentially aiding in proper folding and stabilization. researchgate.netgwu.edu

The mature this compound peptide is released through the enzymatic cleavage of the prosequence. researchgate.net While the specific proteases responsible for this cleavage have not been definitively identified, it is a crucial step for the activation of the peptide. researchgate.net The mature peptide is characterized by a unique arrangement of six cysteine residues, which form three intramolecular disulfide bonds. nih.govuit.no These bonds are critical for the peptide's three-dimensional structure and its stability, protecting it from proteolytic degradation. uit.no

A notable feature of some strongylocins is the post-translational modification of a tryptophan residue to bromotryptophan, a process catalyzed by a yet-to-be-identified bromoperoxidase. nih.govencyclopedia.pub This modification has been observed in Strongylocin 2 and its homologues, and while not explicitly confirmed for this compound, the presence of such enzymatic machinery in the coelomocytes suggests a potential for similar modifications across the strongylocin family. nih.govplos.org

Analysis of Transcriptional and Translational Regulatory Mechanisms

The expression of this compound is regulated at both the transcriptional and translational levels, primarily in response to immune challenges. Studies have shown that the genes encoding for strongylocins are upregulated in response to pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharides (LPS). mdpi.com This indicates the involvement of specific signaling pathways, likely including Toll-like receptor (TLR) pathways, which are known to be activated by such stimuli and lead to the transcription of immune-related genes. mdpi.com

The gene structure of Strongylocin 1a consists of four exons and three introns, a common organization for many strongylocin genes. nih.govresearchgate.net However, an isoform, Strongylocin 1b, has been identified that lacks introns, suggesting alternative regulatory mechanisms or evolutionary adaptations. nih.govresearchgate.net The presence of multiple isoforms with variations in their gene structure points towards a complex regulatory network that allows for a nuanced immune response.

At the translational level, the presence of a prosequence suggests a mechanism of post-translational regulation. The mature, active peptide is only produced after the cleavage of this prosequence, ensuring that the potent antimicrobial activity is localized and activated only when needed, preventing potential harm to the host's own cells. researchgate.net Further research is needed to fully elucidate the specific transcription factors and signaling cascades that govern this compound expression and the proteases involved in its maturation.

Cellular Localization and Secretory Pathway Dynamics

Gene expression profiling has revealed that this compound transcripts are primarily found in specific types of coelomocytes, the immune cells of sea urchins. researchgate.net Specifically, this compound is expressed in phagocytes, as well as in vibratile cells and colorless spherule cells. researchgate.netuit.nouit.no This cellular specificity suggests that these coelomocyte subtypes are the primary sites of this compound synthesis.

Following its synthesis, the prepropeptide enters the secretory pathway, beginning with its translocation into the endoplasmic reticulum, guided by the signal peptide. uit.no Within the endoplasmic reticulum and Golgi apparatus, the peptide undergoes folding, disulfide bond formation, and potentially other post-translational modifications. The mature peptide is then likely stored in granular vesicles within the cytoplasm of the coelomocytes. uit.no Immunocytochemistry studies on the related peptide, centrocin 1, have shown its localization within such vesicles in phagocytes, suggesting a similar storage mechanism for strongylocins. uit.nouit.no

Upon encountering a pathogen, these coelomocytes can release their antimicrobial peptide cargo into the coelomic fluid to combat the infection. uit.no This targeted secretion ensures a rapid and localized immune response at the site of infection.

Comparative Biosynthetic Analysis across Divergent Echinoid Species

Homologues of this compound have been identified in other sea urchin species, including the purple sea urchin (Strongylocentrotus purpuratus) and the edible sea urchin (Echinus esculentus). nih.govnih.gov Comparative analysis of these homologues, named SpStrongylocins in S. purpuratus and EeStrongylocins in E. esculentus, reveals both conserved features and notable differences in their biosynthetic pathways. plos.orggwu.edu

However, there are variations in the amino acid sequences of the mature peptides and their prosequences. researchgate.net For instance, Spthis compound and 2 in S. purpuratus share the same signal peptide, which is different from that of Strongylocin 2 in S. droebachiensis. gwu.edugwu.edu Furthermore, the presence and type of post-translational modifications, such as the bromination of tryptophan, can differ between species. plos.org These variations suggest that while the core biosynthetic machinery is evolutionarily conserved, there has been divergence, likely driven by the different pathogenic pressures faced by each species.

Table 1: Comparison of this compound and its Homologues

Feature Strongylocentrotus droebachiensis (this compound) Strongylocentrotus purpuratus (Spthis compound) Echinus esculentus (EeStrongylocin)
Precursor Structure Prepropeptide (Signal peptide, prosequence, mature peptide) researchgate.net Prepropeptide (Signal peptide, prosequence, mature peptide) gwu.edu Prepropeptide (Signal peptide, prosequence, mature peptide) plos.org
Gene Structure 4 exons, 3 introns (Strongylocin 1a); No introns (Strongylocin 1b) nih.gov Similar gene organization with exons and introns reported researchgate.net Homologues identified, detailed gene structure pending full analysis plos.org
Mature Peptide Length 48 amino acids uit.no 48 amino acids gwu.edu Not fully characterized
Cysteine Motif 6 conserved cysteines uit.no 6 conserved cysteines gwu.edu 6 conserved cysteines researchgate.net
Post-translational Modifications Bromotryptophan suggested in Strongylocin 2, not confirmed for this compound nih.gov Not explicitly reported for Spthis compound Brominated Tryptophan identified in EeStrongylocin 2 plos.org
Cellular Localization Phagocytes, vibratile cells, colorless spherule cells researchgate.netuit.no Assumed to be in coelomocytes Coelomocytes plos.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Strongylocin 2
Spthis compound
SpStrongylocin 2
EeStrongylocin 2
Centrocin 1
Lipopolysaccharides
Bromotryptophan
Tryptophan

Mechanistic Research on Strongylocin 1 Biological Activity

Comprehensive Elucidation of Antimicrobial Mechanisms

Strongylocin 1 is a cationic, cysteine-rich, defensin-like peptide. nih.govmdpi.com Unlike many antimicrobial peptides that exert their effects by disrupting the cell membrane, evidence suggests that this compound and its homologues primarily operate through non-membranolytic pathways, targeting intracellular processes. researchgate.netgwu.edu

This compound demonstrates potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Native this compound, isolated from the coelomocytes of S. droebachiensis, has shown significant activity with Minimum Inhibitory Concentration (MIC) values below 5 µM against several bacterial strains. researchgate.net Recombinantly produced homologues from the purple sea urchin, Strongylocentrotus purpuratus, named SpStrongylocins, have also confirmed this broad-spectrum activity. gwu.edu

Detailed studies have quantified the potency of this compound and its homologues against specific pathogens.

Table 1: Antimicrobial Activity of this compound and its Homologues

Peptide Target Pathogen Pathogen Type Potency (MIC) Reference
Native this compound Various bacteria Gram-positive & Gram-negative < 5 µM researchgate.net
rSpthis compound Listonella (Vibrio) anguillarum Gram-negative Not specified gwu.edu
rSpthis compound Escherichia coli Gram-negative Not specified gwu.edu
rSpthis compound Staphylococcus aureus Gram-positive Not specified gwu.edu

It is noteworthy that this compound exhibits this potent antibacterial action while displaying low hemolytic activity, suggesting a degree of selectivity for microbial over mammalian cells. gwu.edu

A key finding in the study of this compound is its non-membranolytic mechanism of action. gwu.edu Membrane integrity assays conducted with recombinant SpStrongylocins did not show an increase in bacterial membrane permeability. gwu.eduresearchgate.net This indicates that unlike many other antimicrobial peptides that form pores or otherwise disrupt the bacterial membrane, Strongylocins likely kill bacteria by targeting intracellular components. gwu.eduuit.no This mode of action is distinct from peptides like cecropin (B1577577) P1, which are known to disrupt membranes. gwu.edu

The non-membranolytic nature of this compound points towards intracellular targets. researchgate.netgwu.edu While the specific molecular targets are still under investigation, it is proposed that Strongylocins translocate across the bacterial membrane to interact with internal components. gwu.eduuit.no Potential intracellular targets for antimicrobial peptides in general include DNA, RNA, and various proteins, leading to the inhibition of critical processes like DNA replication, gene expression, protein synthesis, or enzymatic activity. gwu.edufrontiersin.org The precise intracellular molecules that this compound binds to and inhibits remain to be fully elucidated. gwu.edu

By targeting intracellular components, this compound is presumed to disrupt essential bacterial cellular physiology and metabolic processes. gwu.edu The inhibition of DNA replication, transcription, or translation would halt cell growth and division. gwu.edu Interference with enzymatic activities could cripple vital metabolic pathways necessary for bacterial survival. gwu.edu While the broad effects on bacterial growth are evident from its potent antimicrobial activity, the specific metabolic pathways and physiological processes affected by this compound are an area for further research. gwu.eduresearchgate.net

Identification and Characterization of Intracellular Molecular Targets

Structure-Activity Relationship (SAR) Studies for this compound

The unique structure of this compound is intrinsically linked to its biological function. researchgate.net Understanding this relationship is crucial for the potential design of novel antimicrobial agents.

This compound is a cysteine-rich peptide, containing six cysteine residues that form three disulfide bonds. researchgate.netnih.gov These disulfide bonds are critical for establishing and stabilizing the peptide's three-dimensional conformation. researchgate.net This specific conformation is believed to be essential for its antimicrobial activity and also contributes to its resistance to proteases. researchgate.net While Strongylocins are defensin-like due to their cysteine-rich nature, they exhibit a unique cysteine distribution pattern not seen in other known antimicrobial peptides. nih.govmdpi.com This novel arrangement likely dictates its specific mode of action and target interactions. researchgate.netuit.no

Influence of Specific Amino Acid Residues on Specificity and Efficacy

The biological activity of this compound, a cationic and cysteine-rich antimicrobial peptide (AMP), is intrinsically linked to its specific amino acid composition and arrangement. nih.govresearchgate.netmdpi.com Key to its function are the six cysteine residues distributed throughout its sequence. uit.no These residues form three intramolecular disulfide bonds, which are considered crucial for establishing the peptide's stable three-dimensional conformation. researchgate.net This structural integrity is vital not only for its antimicrobial efficacy but also for providing resistance against proteolytic degradation by host or microbial proteases. researchgate.netuit.no

The distribution pattern of these six cysteines in this compound is unique and shows no significant similarity to the cysteine arrangements in other known AMP families, suggesting a novel structural motif and potentially a distinct mechanism of action. nih.govmdpi.comuit.no While the precise orientation of the three disulfide bonds has not been fully elucidated, their importance is underscored by studies on other cysteine-rich peptides where the destruction of these bonds leads to a loss of antimicrobial function. mdpi.comuit.no

Furthermore, the cationic nature of this compound, conferred by its positively charged amino acid residues, is a defining feature for its interaction with microbial targets. researchgate.netgwu.edu This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell surfaces, which is a common first step in the mechanism of action for many AMPs. gwu.edu The mature this compound peptide is composed of 48 amino acids, and its homolog in the purple sea urchin, Spthis compound, shares a high degree of sequence similarity, especially the identical location of the critical cysteine residues, implying a conserved functional mechanism. uit.nogwu.edu

Table 1: Influence of Key Amino Acid Residues on this compound Function

Residue Type / Feature Influence on Specificity and Efficacy Source(s)
Cysteine Residues (Six) Form three crucial disulfide bonds for structural stability, protease resistance, and antimicrobial activity. researchgate.netuit.no
Cationic Amino Acids Provide a net positive charge, facilitating electrostatic interaction with negatively charged bacterial surfaces. researchgate.netgwu.edu
Unique Cysteine Pattern Distinguishes this compound from other AMP families, suggesting a novel structural fold and mechanism. nih.govmdpi.comuit.no

| Mature Peptide (48 Amino Acids) | The full sequence that confers the antimicrobial properties. | uit.nogwu.edu |

Modulation of Host Innate Immune Responses Beyond Direct Antimicrobial Effects

This compound functions as more than just a direct antimicrobial agent; it is an integral effector molecule of the sea urchin's innate immune system. gwu.eduescholarship.org Its role in host defense is highlighted by its specific expression within distinct populations of the sea urchin's immune cells, known as coelomocytes. uit.nonih.gov Research has identified transcripts for this compound in phagocytes as well as in vibratile cells and/or colorless spherule cells. uit.nonih.govescholarship.org This cellular localization suggests that this compound is synthesized and stored by these immune cells, ready for deployment upon encountering a pathogen.

The consistent presence of strongylocins in the circulating coelomocytes of the green sea urchin (Strongylocentrotus droebachiensis) points to their role as a first-line defense mechanism. gwu.edu While direct evidence on the immunomodulatory signaling of this compound is still emerging, the mechanisms of related peptides in the sea urchin provide strong indications of its function. For example, the related peptide centrocin 1 has been shown to be stored in the granular vesicles of phagocytes. nih.gov Upon phagocytosis of bacteria, these vesicles appear to fuse with the phagosome, leading to the destruction of the microbe intracellularly. nih.gov Given its expression in phagocytes, it is plausible that this compound also participates in this intracellular killing process, thereby enhancing the efficacy of the host's primary immune effector cells.

Furthermore, antimicrobial peptides in general are increasingly recognized as immunomodulators that can amplify innate immune signaling. escholarship.orgescholarship.org They can bind to microbial components, such as lipopolysaccharide (LPS) or bacterial nucleic acids, forming complexes that enhance recognition by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). escholarship.org This amplified signaling can lead to a more robust and coordinated immune response, including the recruitment of other immune cells and the production of additional immune factors. escholarship.org The expression of this compound within coelomocytes, the central players in the sea urchin's highly complex innate immune system, strongly supports its role as a modulator of host defense pathways beyond its direct bactericidal activity. gwu.eduresearchgate.net

Table 2: Documented Expression of this compound in Sea Urchin Coelomocytes

Coelomocyte Type Role in Immunity This compound Expression Source(s)
Phagocytes Primary effector cells responsible for engulfing and destroying pathogens. Detected uit.nonih.govescholarship.org
Vibratile Cells / Colorless Spherule Cells Involved in clotting and encapsulation of foreign bodies. Detected uit.nonih.govescholarship.org

| Red Spherule Cells | Contain echinochrome pigment; role in cytotoxicity and oxygen transport. | Not Detected (Strongylocin 2 is found here) | uit.nonih.gov |

Compound Names Mentioned:

Compound Name
This compound
Spthis compound
Strongylocin 2
Centrocin 1

Genomic and Evolutionary Research of Strongylocin 1

Phylogenetic Analysis and Evolutionary Conservation within Echinodermata

Strongylocin 1 is an antimicrobial peptide (AMP) that plays a role in the innate immune system of sea urchins. researchgate.netnih.gov Phylogenetic analyses of this compound and its related family members, the strongylocins, have revealed important insights into their evolutionary relationships and conservation across different echinoderm species. nih.gov

Homologs of strongylocins have been identified in several sea urchin species, including Strongylocentrotus droebachiensis (green sea urchin), Strongylocentrotus purpuratus (purple sea urchin), and Echinus esculentus (edible sea urchin). nih.govplos.org The presence of strongylocin-like sequences in these species suggests that this family of AMPs is a characteristic trait of the class Echinoidea (sea urchins). plos.orgsemanticscholar.org

Phylogenetic trees constructed based on the amino acid sequences of strongylocins show distinct clustering. For instance, the strongylocins from E. esculentus appear to be phylogenetically separate from those found in S. droebachiensis and S. purpuratus, although they all share a common ancestor. plos.org Within the Strongylocentrotus genus, the this compound peptides exhibit high amino acid sequence similarity. gwu.edu However, an interesting finding is that SpStrongylocin 2 (from S. purpuratus) shares an identical signal peptide with this compound, rather than with its direct counterpart, Strongylocin 2 from S. droebachiensis. gwu.eduresearchgate.net This suggests a complex evolutionary history involving potential gene conversion or domain swapping events.

While strongylocins and another family of sea urchin AMPs, the centrocins, have been identified in species like S. droebachiensis and S. purpuratus, searches in other echinoderms like the sea urchin Lytechinus pictus have revealed the presence of only a homolog to Strongylocin 2, termed LpStrongylocin 2. escholarship.org This indicates variability in the complement of these AMPs across different sea urchin lineages.

Comparative Genomics of Strongylocin Loci Across Echinoderm Species

Comparative genomic studies of the loci encoding strongylocins provide a deeper understanding of their evolution and regulation. The gene structure of strongylocins shows notable differences between its members. For example, in S. droebachiensis, the gene for Strongylocin 1b was found to lack introns, while the genes for Strongylocin 1a and Strongylocin 2a/b possess three introns and four exons. researchgate.netnih.gov This four-exon structure is also characteristic of putative strongylocin genes in S. purpuratus and has been confirmed for LpStrongylocin 2 in L. pictus. nih.govescholarship.org

The genomic organization of these genes, particularly the presence and arrangement of introns and exons, can influence gene expression and the potential for alternative splicing, which could generate further diversity in the resulting peptides. The observation that SpStrongylocin 2 shares a signal peptide with this compound points towards genomic rearrangements or exchanges between these loci during their evolution. gwu.eduresearchgate.net

The availability of whole-genome sequences for several echinoderm species, such as S. purpuratus and L. variegatus, has been instrumental in comparative genomic analyses. spbase.org These resources allow for the identification of conserved non-coding regions that may act as regulatory elements for strongylocin genes. spbase.org The study of such regions is crucial for understanding how the expression of these immune effectors is controlled, particularly in response to pathogenic challenges.

The table below summarizes the presence of Strongylocin homologs and their known gene structure in different sea urchin species.

SpeciesThis compound HomologStrongylocin 2 HomologGene Structure Notes
Strongylocentrotus droebachiensisPresentPresentStrongylocin 1b lacks introns; 1a and 2a/b have 3 introns and 4 exons. researchgate.netnih.gov
Strongylocentrotus purpuratusPresentPresentPutative genes have a 3-intron, 4-exon structure. researchgate.netnih.gov
Echinus esculentusNot explicitly identifiedPresent (EeStrongylocin 2)Homologous to other strongylocins. plos.org
Lytechinus pictusNot identifiedPresent (LpStrongylocin 2)Confirmed 4-exon structure. escholarship.org

Analysis of Gene Duplication and Diversification Events

Gene duplication is a major force driving the evolution of new functions, and this appears to be the case for the strongylocin gene family. The existence of multiple strongylocin variants (e.g., 1a, 1b, 2a, 2b) within a single species like S. droebachiensis is strong evidence for gene duplication events. researchgate.netnih.gov Following duplication, these gene copies can undergo diversification, leading to peptides with potentially different properties or expression patterns.

The diversification of immune gene families is a common theme in invertebrates, which rely on a robust innate immune system. In sea urchins, other immune gene families, such as the SpTransformer (formerly Sp185/333) genes, show evidence of extensive diversification through gene deletions, duplications, and point mutations. researchgate.net This is thought to be driven by an evolutionary "arms race" with pathogens, where a diverse repertoire of immune effectors provides a selective advantage. researchgate.net While the specific mechanisms of strongylocin diversification are still being elucidated, it is likely that similar processes of duplication and subsequent mutation have shaped the existing strongylocin gene family.

Furthermore, the evolution of gene families through duplication is not unique to immune genes in sea urchins. For example, the Spec gene family, which is related to calmodulin, is thought to have arisen from a gene duplication event in a common ancestor of different sea urchin species. nih.gov This suggests that gene duplication is a fundamental evolutionary mechanism in echinoderms.

The diversification of strongylocins can also be observed at the protein level. While the cysteine backbone is conserved, the amino acid sequences between the cysteines can vary, potentially altering the peptide's charge, hydrophobicity, and ultimately its antimicrobial specificity and potency.

Investigation of Ecological and Evolutionary Pressures Driving Strongylocin Evolution

The evolution of strongylocins is likely shaped by the constant pressure of pathogens in the marine environment. nih.govnih.gov Echinoderms inhabit environments with high bacterial loads and rely on their innate immune system for defense. nih.gov Antimicrobial peptides like strongylocins are a critical component of this defense, and their evolution is directly linked to the need to combat a wide array of potential pathogens. researchgate.net

Mass mortality events in echinoderm populations, often caused by infectious diseases, highlight the strong selective pressures exerted by pathogens. gwu.edu For example, paramoebiasis, caused by the amoeba Paramoeba invadens, has led to significant die-offs of the green sea urchin S. droebachiensis. gwu.edu The ability to mount an effective immune response, which includes the production of AMPs like strongylocins, is crucial for survival in the face of such threats.

Environmental stressors, such as changes in water temperature and ocean acidification due to rising CO2 levels, can also impact the immune response of sea urchins. nih.govresearchgate.net Studies have shown that exposure to low pH can lead to increased expression of immune-related genes in S. droebachiensis larvae, suggesting an activation of the immune system in response to environmental stress. nih.gov This indicates that the evolution of the immune system, including the strongylocin genes, may also be influenced by the need to adapt to changing environmental conditions. The interplay between pathogenic pressure and environmental stress likely creates a complex selective landscape that drives the diversification and evolution of these important immune effector molecules.

Advanced Research Methodologies and Analytical Techniques for Strongylocin 1

Development and Optimization of Recombinant Expression Systems for Strongylocin 1

The production of this compound for research purposes has been significantly advanced through the development of recombinant expression systems, primarily in Escherichia coli. Given the limitations in isolating substantial quantities of the peptide from its natural source, the green sea urchin (Strongylocentrotus droebachiensis), heterologous expression has become a crucial tool. nih.gov

Researchers have successfully cloned the cDNA encoding the mature this compound peptide from its sister species, Strongylocentrotus purpuratus (termed Spthis compound), into specialized expression vectors. gwu.edunih.gov A common strategy involves the use of the pET-30 Ek/LIC vector, which incorporates fusion tags to facilitate purification and a specific protease cleavage site to release the active peptide. gwu.edu

ComponentSpecificationPurpose/FindingReference
PeptideSpthis compound (homolog from S. purpuratus)Target for recombinant production due to sequence similarity to this compound. gwu.edunih.gov
Expression VectorpET-30 Ek/LICProvides fusion tags for affinity purification and an enterokinase cleavage site. gwu.edu
Host StrainE. coli BL21 (DE3) C43Selected for its tolerance to toxic proteins, enabling successful expression of the antimicrobial peptide. gwu.edu
Expression FormSoluble fusion peptideFacilitates easier purification compared to insoluble inclusion bodies. nih.gov
Cleavage EnzymeEnterokinaseUsed to specifically cleave the fusion tag from the recombinant peptide to yield the active form. nih.govresearchgate.net

Application of Biophysical Techniques for Structural and Interaction Analysis

A variety of biophysical techniques have been instrumental in characterizing the structural features and interaction mechanisms of this compound and its homologs. These methods provide insights into the peptide's conformation, which is critical for its biological activity.

Mass Spectrometry (MS) has been a key tool in the analysis of both native and recombinant strongylocins. It has been used to confirm the molecular mass of the peptides, which for the active mature forms of this compound and 2 are approximately 5.6 kDa and 5.8 kDa, respectively. gwu.edu Furthermore, mass spectrometric analysis of native Strongylocin 2 suggested the presence of a post-translational modification, specifically a bromotryptophan residue, based on the mass difference between the native peptide and the sequence deduced from its cDNA. nih.govresearchgate.net High-resolution mass spectrometry is also crucial for verifying the purity and identity of synthetic peptide analogues. plos.org

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in different environments. criver.com While specific CD spectra for this compound are not extensively published, studies on similar cysteine-rich AMPs suggest that they often adopt a β-sheet conformation. researchgate.net For instance, the defensin (B1577277) HNP-1, which also contains disulfide bridges, exhibits a β-hairpin conformation in aqueous solution. researchgate.net The conformation of these peptides can be influenced by their environment, with a tendency to adopt more ordered structures, such as β-sheets, in the presence of lipid vesicles. researchgate.net

TechniqueApplication/Finding for Strongylocins/HomologsReference
Mass SpectrometryConfirmed molecular mass (approx. 5.6 kDa for this compound). Indicated post-translational modification (bromotryptophan) in Strongylocin 2. gwu.eduresearchgate.net
Circular Dichroism (CD)Suggests a likely β-sheet conformation, typical for cysteine-rich defensin-like peptides. researchgate.net
Nuclear Magnetic Resonance (NMR)Used to identify brominated Trp residues in related sea urchin peptides; potential for determining 3D structure and disulfide bridging in this compound. science.govresearchgate.net

Advanced Microscopy Techniques for Cellular Localization and Mechanistic Studies

Advanced microscopy techniques have been essential in determining the cellular source of this compound and providing clues about its mechanism of action. Studies have focused on identifying which of the sea urchin's coelomocytes (immune cells) express and store this peptide.

Research using methods such as in situ hybridization to detect mRNA transcripts has revealed a specific expression pattern for this compound. nih.govuit.no Its transcripts have been localized in several types of coelomocytes, including phagocytes, as well as in vibratile cells and/or colorless spherule cells. uit.noresearchgate.net This is in contrast to Strongylocin 2, which is found in phagocytes and red spherule cells, suggesting distinct roles or regulation for these two peptides. nih.govresearchgate.net

Furthermore, microscopy-based assays have been employed to investigate the peptide's mechanism of killing bacteria. Membrane integrity assays, which can be monitored using fluorescent microscopy, were conducted using recombinant Spthis compound. nih.gov These studies revealed that the peptide does not cause a significant increase in the permeability of E. coli cytoplasmic membranes. nih.govresearchgate.net This finding suggests that, unlike many other AMPs that act by forming pores in the bacterial membrane, this compound likely has an intracellular target. nih.govuit.no It is hypothesized to translocate across the bacterial membrane without disrupting it, subsequently interfering with internal cellular processes such as DNA replication, gene expression, or protein synthesis. gwu.edu

Omics Approaches: Transcriptomics and Proteomics in the Context of this compound Response

"Omics" technologies, particularly transcriptomics and proteomics, are powerful tools for understanding the broader biological context of this compound, including its expression and the host and target organism's response.

Transcriptomics: RNA sequencing (RNA-Seq) of different sea urchin tissues and cells has provided insight into the expression of this compound. Transcriptome analysis of coelomocytes from the edible red sea urchin, Loxechinus albus, identified the expression of strongylocin-1 transcripts, highlighting its role in the immune surveillance and inflammatory processes mediated by these cells. mdpi.com Studies on S. droebachiensis have shown that transcripts for strongylocins are expressed at various developmental stages, including the early pluteus larval stage, indicating their importance in larval immunity. nih.govresearchgate.net The expression of this compound in different coelomocyte populations also points to a complex and differentiated immune response. uit.no While a specific transcriptomic analysis of bacteria in response to this compound treatment has been suggested as a valuable future direction to elucidate its precise mode of action, current data focuses on the expression of the peptide by the sea urchin itself. nih.gov

Proteomics: Proteomic approaches, primarily using mass spectrometry, have been fundamental in the initial discovery and characterization of this compound from coelomocyte extracts. nih.govresearchgate.net A "shotgun" proteomic analysis of a glycopeptide fraction from S. droebachiensis identified numerous proteins, demonstrating the complexity of the coelomic fluid's molecular composition. nih.gov While this study did not specifically focus on the response to this compound, it lays the groundwork for future quantitative proteomic studies (e.g., SILAC or iTRAQ) that could compare the proteomes of bacteria before and after exposure to the peptide. Such studies would be invaluable for identifying the specific cellular pathways disrupted by this compound, thus pinpointing its intracellular targets.

Synthetic Chemistry Approaches for Structure-Activity Relationship Studies

Synthetic chemistry is a cornerstone for conducting detailed structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a peptide like this compound relates to its biological activity. While extensive SAR studies on this compound itself have not been widely published, research on related sea urchin AMPs and general principles of peptide chemistry provide a clear framework for such investigations.

The primary structure of this compound, particularly its six cysteine residues, is considered crucial for its function. researchgate.net These cysteines form three intramolecular disulfide bonds that stabilize the peptide's three-dimensional structure, making it more resistant to proteolysis. researchgate.net A key application of synthetic chemistry would be to create analogues of this compound with altered cysteine arrangements or where disulfide bonds are systematically removed. This would directly test the hypothesis that the specific disulfide bridge pattern is essential for its antimicrobial potency.

Future Research Trajectories and Unanswered Questions Pertaining to Strongylocin 1

Unraveling Cryptic Biosynthetic Pathways and Regulatory Networks

A significant gap in our understanding of Strongylocin 1 lies in its complete biosynthetic pathway and the intricate regulatory networks that govern its expression. The precursor peptide is known to contain a signal peptide and a negatively charged prosequence, which is thought to assist in the proper folding and neutralization of the mature, cationic peptide. researchgate.netuit.no The gene for Strongylocin 1a is structured with three introns and four exons, a feature also found in its homolog in S. purpuratus. researchgate.netuit.no However, the precise enzymatic machinery responsible for post-translational modifications, such as the cleavage of the prosequence and the formation of three crucial disulfide bonds, remains unknown. uit.no

Furthermore, while transcripts for this compound have been localized to specific immune cells of the sea urchin, namely colorless spherule cells, vibratile cells, and phagocytes, the signaling cascades and transcription factors that trigger its expression are yet to be identified. escholarship.org Sea urchins possess complex developmental gene regulatory networks (GRNs) that control cell fate and differentiation. nih.govcaltech.eduduke.edubiologists.comfrontiersin.org A major future goal is to delineate the specific GRN that controls the expression of this compound in response to pathogenic stimuli. This would involve identifying the upstream regulators and understanding how their expression is modulated during an immune response.

Key Unanswered Questions:

What specific proteases are responsible for processing the this compound precursor into its mature, active form?

What is the exact orientation of the three disulfide bonds, and how does this conformation relate to its biological activity and stability? uit.no

Which signaling pathways (e.g., Toll-like receptor pathways) and transcription factors regulate this compound gene expression in coelomocytes?

How is the expression of this compound coordinated with other immune effector molecules as part of the sea urchin's innate immune response?

Comprehensive Mapping and Validation of Intracellular Targets

A compelling aspect of this compound is its presumed mechanism of action. Unlike many AMPs that kill bacteria by disrupting their cell membranes, studies on the homologous SpStrongylocin from S. purpuratus indicate that it does not permeabilize the bacterial membrane. uit.nouit.no This strongly suggests that this compound translocates across the microbial membrane to engage with intracellular targets. frontiersin.orgresearchgate.netlibretexts.orgfrontiersin.orgacs.org The identity of these targets is a critical unanswered question.

Future research must focus on identifying the specific molecular components within bacteria that this compound binds to. Potential targets could include nucleic acids (DNA, RNA), ribosomes, or essential enzymes involved in metabolic pathways or cell division. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netrsc.orgnih.gov Methodologies such as proteome microarrays, affinity chromatography, and mass spectrometry could be employed to pinpoint these binding partners. frontiersin.orgresearchgate.netresearchgate.net Validating these interactions will be crucial to understanding its bactericidal mechanism and its spectrum of activity.

Table 1: Potential Methodologies for Intracellular Target Identification

Methodology Description Potential Insights for this compound
Proteome Microarrays High-throughput screening of biotin-labeled this compound against an array of bacterial proteins. frontiersin.orgresearchgate.netnih.gov Identification of specific protein binding partners (e.g., metabolic enzymes, ribosomal proteins). nih.gov
Affinity Chromatography Using immobilized this compound to capture interacting proteins from bacterial lysates for identification by mass spectrometry. Isolation and identification of stable protein complexes involving this compound.
Gel Mobility Shift Assays (EMSA) Assessing the binding of this compound to bacterial DNA or RNA by observing changes in their migration on a gel. frontiersin.org Determining if nucleic acids are a direct target of the peptide. frontiersin.org

| Live-Cell Imaging | Using fluorescently-labeled this compound to visualize its localization within bacterial cells via confocal or super-resolution microscopy. frontiersin.orgnih.gov | Confirming intracellular translocation and observing co-localization with specific cellular structures. nih.gov |

Exploration of Novel Biological Activities and Immunomodulatory Roles

The known biological activity of this compound is primarily its action against Gram-positive and Gram-negative bacteria. researchgate.netescholarship.org However, the functional repertoire of AMPs often extends beyond direct bactericidal effects. libretexts.orgnih.govfrontiersin.orgexplorationpub.com Many AMPs from marine invertebrates exhibit a broad spectrum of activities, including antifungal, antiviral, and antitumor effects. escholarship.orgnih.govfrontiersin.orgexplorationpub.commdpi.com One database notes that this compound may possess antifungal and antiviral properties, though extensive studies are lacking. cpu-bioinfor.org A crucial future direction is to systematically screen this compound against a diverse panel of pathogens, including clinically relevant fungi and viruses.

Furthermore, AMPs frequently act as immunomodulators, influencing the host's own immune response. libretexts.orgnih.govfrontiersin.orgexplorationpub.commdpi.comroyalsocietypublishing.org They can modulate inflammatory responses, recruit other immune cells, and enhance pathogen clearance. nih.govfrontiersin.orgroyalsocietypublishing.org Whether this compound has such immunomodulatory functions in sea urchins or could potentially modulate mammalian immune responses is an exciting and completely unexplored area of research. Investigating its effect on cytokine production, macrophage activation, and other immune cell functions could reveal novel therapeutic applications. nih.govfrontiersin.org

Development of this compound-Based Research Tools and Probes for Mechanistic Studies

To address the questions outlined in the previous sections, particularly the identification of intracellular targets, it is essential to develop specialized research tools derived from the this compound peptide itself. The creation of molecular probes is a key strategy. rsc.orgacs.orgnih.gov This involves chemically modifying the peptide by attaching reporter molecules, such as fluorophores (e.g., FITC, Alexa Fluor) or affinity tags (e.g., biotin). frontiersin.orgrsc.org

Fluorescently-labeled this compound would be invaluable for live-cell imaging studies to track its entry into bacterial cells in real-time and determine its subcellular localization. frontiersin.orgfrontiersin.orgnih.govnih.govchemrxiv.org Care must be taken to ensure that the fluorescent tag does not significantly alter the peptide's structure or activity. frontiersin.orgnih.gov Biotinylated this compound could be used in pull-down assays and on proteome microarrays to isolate and identify its binding partners within the cell. frontiersin.orgrsc.org These peptide-based probes are not just tools; they are fundamental to performing the mechanistic studies required to advance our understanding of how this compound functions. rsc.orgresearchgate.net

Integration of Computational Biology, Artificial Intelligence, and Machine Learning in this compound Research

The fields of computational biology, artificial intelligence (AI), and machine learning (ML) offer powerful tools to accelerate this compound research. nih.govchemrxiv.orgmdpi.complos.orgmit.eduusj.edu.momdpi.com Initial bioinformatics analyses have already been used to identify homologous sequences and predict features like signal peptides. researchgate.net Future research can leverage more advanced computational approaches.

Table 2: Application of Computational Approaches in this compound Research

Computational Approach Application Area Potential Outcome
Machine Learning (Predictive Models) Functional Prediction Predict antibacterial spectrum, hemolytic activity, and potential for resistance development. mdpi.complos.orgusj.edu.mo
Artificial Intelligence (Generative Models) Peptide Design Generate novel peptide sequences based on the this compound template with optimized potency and reduced toxicity. chemrxiv.orghelmholtz-munich.de
Structural Bioinformatics Structure & Docking Predict the 3D structure of this compound and simulate its docking with potential intracellular targets. researchgate.netnih.gov

| Systems Biology (GRN Modeling) | Regulatory Networks | Integrate omics data to model the gene regulatory network controlling this compound expression. caltech.edubiologists.com |

Q & A

Q. What are the key structural characteristics of Strongylocin 1, and how do they influence its bioactivity?

Methodological Approach: Conduct spectroscopic analysis (e.g., NMR, mass spectrometry) and X-ray crystallography to determine the compound's structure. Compare with known analogs to identify functional groups critical for activity. Perform in vitro assays (e.g., antimicrobial susceptibility testing) to correlate structural features with efficacy .

Q. What standardized protocols are recommended for synthesizing this compound with high purity?

Methodological Approach: Optimize reaction conditions (e.g., solvent, temperature, catalysts) using design-of-experiments (DoE) frameworks. Validate purity via HPLC and characterize intermediates with FTIR. Document reproducibility by replicating synthesis across independent labs .

Q. How can researchers design initial bioactivity screens to identify this compound’s therapeutic potential?

Methodological Approach: Use cell-based assays (e.g., MTT for cytotoxicity) and enzymatic inhibition studies. Include positive/negative controls and dose-response curves. Apply statistical power analysis to determine sample sizes .

Advanced Research Questions

Q. What mechanistic pathways underlie this compound’s observed antimicrobial activity?

Methodological Approach: Employ transcriptomic profiling (RNA-seq) and proteomic analysis to identify target pathways. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing. Use kinetic assays to measure enzyme inhibition constants (e.g., Kᵢ) .

Q. How do variations in experimental models (e.g., in vitro vs. in vivo) affect this compound’s pharmacokinetic profile?

Methodological Approach: Compare bioavailability using LC-MS/MS in rodent models versus 3D organoid cultures. Analyze metabolite stability via hepatic microsome assays. Apply compartmental modeling to extrapolate interspecies differences .

Q. What computational strategies can predict this compound’s binding affinity to mutating microbial targets?

Methodological Approach: Use molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility. Validate with surface plasmon resonance (SPR) and compare ΔG values across mutant vs. wild-type receptors .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in this compound’s reported IC₅₀ values across studies?

Methodological Approach: Conduct meta-analysis to assess variables like assay type (e.g., fluorometric vs. colorimetric), cell line viability, and compound batch purity. Replicate experiments under harmonized protocols and apply Bland-Altman plots to quantify bias .

Q. What statistical methods are optimal for analyzing dose-dependent toxicity in heterogeneous cell populations?

Methodological Approach: Use mixed-effects models to account for inter-cell-line variability. Apply Kaplan-Meier survival analysis for time-dependent cytotoxicity and Cox regression for covariate adjustment .

Experimental Design Challenges

Q. How can researchers control for off-target effects in this compound’s bioactivity studies?

Methodological Approach: Include orthogonal assays (e.g., thermal shift assays for target engagement) and use CRISPR-Cas9-derived null cells as controls. Apply cheminformatic tools (e.g., SwissTargetPrediction) to identify potential off-targets .

Q. What strategies validate the specificity of this compound’s interaction with purported molecular targets?

Methodological Approach: Perform competitive binding assays with labeled analogs (e.g., fluorescent probes) and use isothermal titration calorimetry (ITC) to quantify binding stoichiometry. Cross-validate with cryo-EM structural data .

Methodological Optimization

Q. How can high-throughput screening (HTS) platforms be adapted for this compound derivative libraries?

Methodological Approach: Implement automated liquid handling systems and miniaturize assays (e.g., 384-well plates). Use machine learning (e.g., random forest) to prioritize hits based on multi-parametric readouts (e.g., efficacy, solubility) .

Q. What criteria should guide the selection of in vivo models for this compound’s preclinical toxicity testing?

Methodological Approach: Align model organisms (e.g., zebrafish, murine) with human target conservation. Use PK/PD modeling to extrapolate safe dosing thresholds. Include histopathological and biomarker analyses .

Key Considerations for Researchers

  • Literature Gaps : Prioritize questions addressing unresolved mechanisms (e.g., resistance emergence) or understudied therapeutic applications .
  • Feasibility : Align experimental scope with resource constraints (e.g., HTS cost vs. targeted assays) .
  • Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.